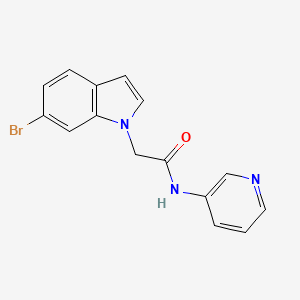![molecular formula C19H16N4 B5955721 2-[(2-Methylnaphthalen-1-yl)methyl]-5-phenyltetrazole](/img/structure/B5955721.png)
2-[(2-Methylnaphthalen-1-yl)methyl]-5-phenyltetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methylnaphthalen-1-yl)methyl]-5-phenyltetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom This specific compound features a naphthalene ring substituted with a methyl group and a phenyl group attached to the tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylnaphthalen-1-yl)methyl]-5-phenyltetrazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylnaphthalene and benzyl chloride.
Formation of Intermediate: 2-Methylnaphthalene is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form 2-[(2-methylnaphthalen-1-yl)methyl]benzene.
Tetrazole Formation: The intermediate is then reacted with sodium azide and ammonium chloride in a solvent like dimethylformamide (DMF) to form the tetrazole ring, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylnaphthalen-1-yl)methyl]-5-phenyltetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms in the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Naphthoquinones.
Reduction: Reduced tetrazole derivatives.
Substitution: Substituted tetrazole compounds.
Scientific Research Applications
2-[(2-Methylnaphthalen-1-yl)methyl]-5-phenyltetrazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[(2-Methylnaphthalen-1-yl)methyl]-5-phenyltetrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylnaphthalene: A simpler compound with a similar naphthalene structure but lacking the tetrazole ring.
5-Phenyltetrazole: Contains the tetrazole ring but lacks the naphthalene moiety.
N-Benzyl-N-(2-methylnaphthalen-1-yl)oxalamide: A related compound with an oxalamide group instead of the tetrazole ring.
Properties
IUPAC Name |
2-[(2-methylnaphthalen-1-yl)methyl]-5-phenyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4/c1-14-11-12-15-7-5-6-10-17(15)18(14)13-23-21-19(20-22-23)16-8-3-2-4-9-16/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUISVBUWLKSKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)CN3N=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-METHYLBUTYL)-8-(2-PHENYLETHYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B5955639.png)
![N-(oxolan-2-ylmethyl)-3-[1-(1,2,5-thiadiazole-3-carbonyl)piperidin-4-yl]propanamide](/img/structure/B5955646.png)
![2-{[5-(4-bromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5955654.png)
![3-(2-methoxyphenyl)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5955659.png)
![N~2~,N~2~-diethyl-N~1~-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N~1~-methylglycinamide](/img/structure/B5955669.png)
![N-methyl-N-[1-(2-pyridinyl)ethyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5955673.png)

![Methanesulfonic acid;12-(4-methoxyphenoxy)-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene](/img/structure/B5955681.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5955698.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-5-({[3-(2-methyl-1H-imidazol-1-yl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5955708.png)
![(E)-3-[5-(4-bromophenyl)furan-2-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B5955709.png)
![2-[(benzylthio)acetyl]-N-(3,4-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B5955717.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]cyclopentanecarboxamide](/img/structure/B5955729.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5955735.png)
